2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Vue d'ensemble

Description

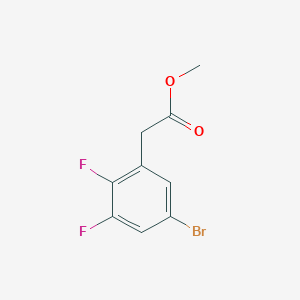

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives, such as 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A plausible mechanism begins with the formation of the key alkenylnickel species .Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride consists of a double ring structure and a heteroatom (N) in its molecules . This allows the compound to be employed in various transformations .Chemical Reactions Analysis

The compound can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 195.69 .Applications De Recherche Scientifique

Environmental Science

In environmental science, the compound’s role is investigated in the context of pollution control and remediation. Its interactions with pollutants and its potential use in the detoxification of hazardous substances are areas of active research.

Each of these fields leverages the unique chemical structure and properties of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride to explore innovative applications and contribute to scientific advancements .

Mécanisme D'action

Target of Action

The primary target of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is the glucocorticoid receptor (GCR) . The GCR is a member of the cytoplasmic steroid receptors, which are the target molecules for the actions of endocrine gluco- and mineralo-corticoid, oestrogenic and protestagenic hormones .

Mode of Action

The compound acts as a selective, non-steroidal antagonist at the glucocorticoid receptor . This means it binds to the GCR and blocks its activity, preventing the receptor from carrying out its normal function.

Biochemical Pathways

The interaction of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride with the GCR initiates a variety of signal transcription reactions and translocation of the steroid–receptor complex to the cell nucleus . On binding to nuclear glucocorticoid response elements, the steroid either causes transactivation, the active expression of biologically active proteins, or transrepression, the inhibition of protein expression .

Safety and Hazards

Orientations Futures

While specific future directions for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride are not mentioned in the search results, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Propriétés

IUPAC Name |

2,2-dimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWCOINGAPCVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

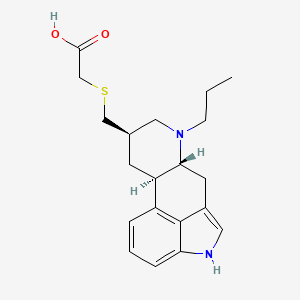

![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)

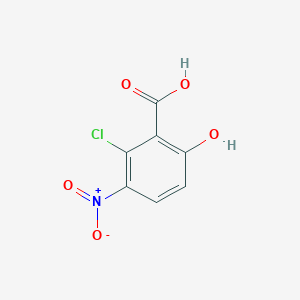

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

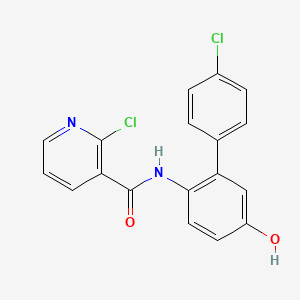

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)